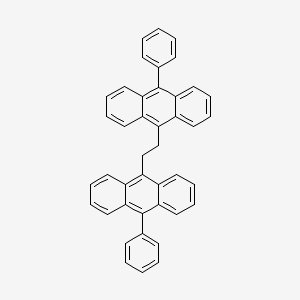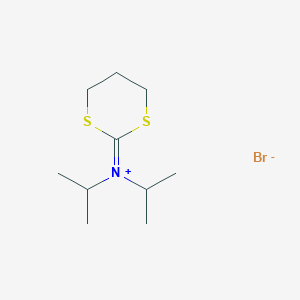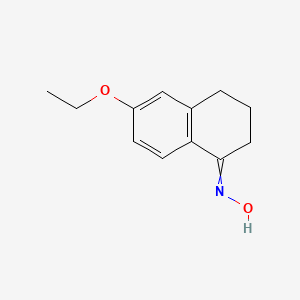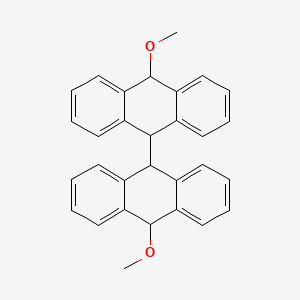
10,10'-Dimethoxy-9,9',10,10'-tetrahydro-9,9'-bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene is a chemical compound with the molecular formula C30H26O2 It is a derivative of bianthracene, featuring methoxy groups at the 10 and 10’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene typically involves the reaction of appropriate anthracene derivatives with methoxy reagents under controlled conditions. One common method is the reduction of 10,10’-dimethoxy-9,9’-bianthracene using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene.
Analyse Des Réactions Chimiques
Types of Reactions
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced further to form fully hydrogenated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, fully hydrogenated bianthracene derivatives, and various substituted bianthracene compounds.
Applications De Recherche Scientifique
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene exerts its effects involves interactions with specific molecular targets and pathways. For example, its quinone derivatives can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dimethoxyanthracene: Similar in structure but lacks the tetrahydro and bianthracene features.
4,4’-Dimethoxy-9,9’,10,10’-tetrahydro-1,1’-biphenanthrene: Another derivative with different substitution patterns.
Dimethoxymethane: A simpler compound with methoxy groups but different core structure.
Uniqueness
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene is unique due to its specific substitution pattern and the presence of both methoxy and tetrahydro groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
65975-37-3 |
|---|---|
Formule moléculaire |
C30H26O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
9-methoxy-10-(10-methoxy-9,10-dihydroanthracen-9-yl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C30H26O2/c1-31-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(32-2)26-18-10-6-14-22(26)28/h3-18,27-30H,1-2H3 |
Clé InChI |
LSZORBMXWSMWON-UHFFFAOYSA-N |
SMILES canonique |
COC1C2=CC=CC=C2C(C3=CC=CC=C13)C4C5=CC=CC=C5C(C6=CC=CC=C46)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)
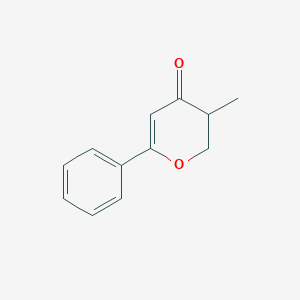
![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
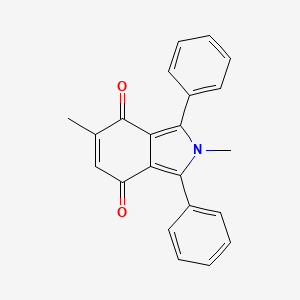
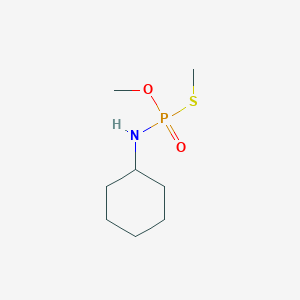
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
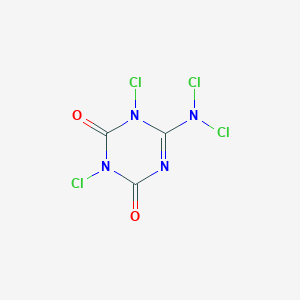
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)

